molecular formula C12H16N4 B12225002 N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12225002
M. Wt: 216.28 g/mol
InChI Key: JIJNZTBSLWBXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminoazoles with appropriate aldehydes or ketones. One common method involves the use of 3-aminotriazole, aldehydes, and ketene N,S-acetal in a three-component cyclocondensation reaction . The reaction is usually carried out in the presence of a Brønsted–Lowry acidic promoter such as trichloroacetic acid in acetonitrile or water at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific structural features, such as the cyclobutylmethyl and N-methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-(cyclobutylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C12H16N4/c1-15(9-10-3-2-4-10)11-6-8-16-12(14-11)5-7-13-16/h5-8,10H,2-4,9H2,1H3

InChI Key

JIJNZTBSLWBXGF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)C2=NC3=CC=NN3C=C2

Origin of Product

United States

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